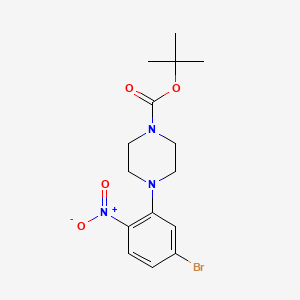

tert-Butyl 4-(5-bromo-2-nitrophenyl)-piperazine-1-carboxylate

Description

tert-Butyl 4-(5-bromo-2-nitrophenyl)-piperazine-1-carboxylate is a piperazine-based intermediate featuring a tert-butoxycarbonyl (Boc) protecting group and a substituted aromatic ring. The phenyl ring is functionalized with electron-withdrawing groups (EWGs): a bromine atom at the para-position and a nitro group at the ortho-position. This structural motif is critical in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors requiring halogenated aromatic interactions .

Properties

IUPAC Name |

tert-butyl 4-(5-bromo-2-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-10-11(16)4-5-12(13)19(21)22/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGZAIHGGGIKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 4-(5-bromo-2-nitrophenyl)-piperazine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C15H20BrN3O4

- CAS Number : 71627665

The presence of the nitro and bromo substituents in the phenyl ring is critical for its biological activity, influencing both solubility and reactivity.

Biological Activity Overview

Research has indicated that compounds containing nitro and bromo groups exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Studies have shown that nitro-containing compounds are effective against various pathogens. For instance, the presence of the nitro group at position 5 has been linked to increased activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.78 μM in related compounds .

Antitumor Activity

The compound's structural analogs have demonstrated significant antitumor properties. For example, research indicates that piperazine derivatives can inhibit cancer cell proliferation by interfering with cell cycle progression and inducing apoptosis. Specific mechanisms include the modulation of signaling pathways involved in cell survival and proliferation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related studies:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Reactive Oxygen Species (ROS) Generation : Nitro groups may contribute to ROS production, leading to oxidative stress in target cells.

- Cell Membrane Disruption : The lipophilic nature of the tert-butyl group may facilitate membrane penetration, enhancing bioavailability and efficacy.

Case Studies and Research Findings

A selection of studies highlights the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria with an MIC of 0.5 μM. |

| Study B | Showed that analogs exhibited cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 μM. |

| Study C | Investigated the anti-inflammatory properties, revealing a reduction in TNF-alpha levels in vitro. |

These findings suggest a broad spectrum of biological activities that warrant further investigation into the therapeutic potential of this compound.

Scientific Research Applications

Drug Development

Tert-butyl 4-(5-bromo-2-nitrophenyl)-piperazine-1-carboxylate is primarily utilized in the development of new pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to known psychoactive compounds suggests potential antidepressant and anxiolytic properties.

The biological activities associated with this compound include:

- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models by enhancing serotonin signaling.

- Anxiolytic Properties : Its interaction with GABAergic pathways may provide anxiolytic benefits, making it a candidate for further exploration in anxiety disorders.

- Antitumor Activity : Some derivatives of piperazine compounds have shown potential antitumor effects, warranting investigation into this compound's efficacy against cancer cells.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant potential of various piperazine derivatives, including this compound. The findings indicated that the compound significantly reduced depressive-like behavior in rodent models when administered at specific dosages.

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, researchers explored how this compound interacts with key enzymes involved in neurotransmitter metabolism. The results demonstrated that the compound effectively inhibited monoamine oxidase (MAO), an enzyme responsible for the breakdown of serotonin and dopamine, thereby increasing their availability in the brain.

Chemical Reactions Analysis

Coupling of Halogenated Aromatics with Piperazine

A patent detailing the synthesis of a related compound (tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate) employs a Buchwald-Hartwig amination between Boc-piperazine and 2-bromoiodobenzene . For the target compound, a similar strategy could involve:

-

Starting material : 5-bromo-2-nitrohalobenzene (e.g., bromo or iodo derivatives).

-

Catalytic system : Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos.

Reaction Scheme :

Functionalization of the Aromatic Ring

The bromine and nitro groups on the phenyl ring enable further reactivity:

| Reaction Type | Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | KI, CuI, DMF, 120°C | Replacement of Br with I or other nucleophiles |

| Nitro Reduction | H₂/Pd-C, EtOH; or SnCl₂, HCl | Conversion of -NO₂ to -NH₂ |

| Cross-Coupling | Suzuki (aryl boronic acids, Pd catalyst) | Biaryl derivatives |

For example, nitro reduction would yield tert-butyl 4-(5-bromo-2-aminophenyl)piperazine-1-carboxylate, a precursor for pharmaceuticals or agrochemicals .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to free the piperazine amine:

Conditions :

-

Reagents : HCl (4M in dioxane), TFA, or HBr in acetic acid .

-

Temperature : Room temperature to 50°C.

Reaction :

This deprotection is critical for generating reactive amines for downstream applications, such as drug intermediates .

Stability and Side Reactions

The compound’s stability under varying conditions influences its reactivity:

-

Thermal Stability : Decomposition observed above 200°C, consistent with Boc-protected amines.

-

Photoreactivity : The nitro group may undergo photochemical reactions, necessitating storage in amber containers.

-

Hydrolysis : Susceptible to basic hydrolysis of the ester group at elevated temperatures (e.g., NaOH/MeOH).

Comparative Reactivity Table

Key differences between tert-butyl 4-(5-bromo-2-nitrophenyl)piperazine-1-carboxylate and analogs:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

tert-Butyl 4-(4-Nitrophenyl)-Piperazine-1-Carboxylate

- Substituents : A single nitro group at the para-position of the phenyl ring.

- Properties : The absence of bromine reduces molecular weight (MW: 321.35 g/mol) compared to the target compound. Crystallographic studies reveal planar geometry, stabilized by intramolecular hydrogen bonding between the nitro group and the piperazine nitrogen .

- Reactivity : Nitro groups enhance electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions.

tert-Butyl 4-(5-Bromopyridin-2-yl)-Piperazine-1-Carboxylate

- Substituents : Bromine on a pyridine ring instead of benzene.

- Properties : Pyridine’s electron-deficient nature increases solubility in polar solvents. The bromine’s position directs cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

tert-Butyl 4-(5-Bromo-2-(Trifluoromethoxy)Phenyl)-Piperazine-1-Carboxylate

Stability and Degradation Profiles

- Target Compound: Bromine and nitro groups confer resistance to hydrolysis under acidic conditions, unlike analogs with oxazolidinone moieties (e.g., compounds 1a and 1b in ), which degrade in simulated gastric fluid due to ester cleavage .

- tert-Butyl 4-(4-Amino-2-Cyanophenyl)-Piperazine-1-Carboxylate: The amino group increases susceptibility to oxidation, requiring inert storage conditions, whereas the target compound’s nitro group offers oxidative stability .

Preparation Methods

Detailed Preparation Procedure

Starting Materials and Key Intermediates

- Piperazine-1-carboxylic acid tert-butyl ester (tert-butyl piperazine-1-carboxylate) is used as the protected piperazine moiety.

- 5-Bromo-2-nitroaniline or 5-bromo-2-nitroaryl halides serve as the aromatic substrate for coupling.

- Halogen leaving groups such as chloro or bromo on the aromatic ring facilitate nucleophilic aromatic substitution.

Representative Experimental Data and Conditions

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Piperazine-1-carboxylic acid tert-butyl ester + 5-bromo-2-nitroaryl halide + base (Na2CO3) | DMSO or DMF | 80–90°C | 3–6 h | 70–85 | Nucleophilic aromatic substitution |

| 2 | Boc protection (if not pre-protected) | Toluene or dichloromethane | Room temp | 1–2 h | 90+ | Protects piperazine N |

| 3 | Nitration (if required) | Acetic acid + HNO3 | 0–10°C | 1–3 h | 60–75 | Selective nitration |

Alternative Synthetic Routes and Catalysis

- Some methods use palladium-catalyzed Buchwald-Hartwig amination for coupling piperazine with aryl halides, but these require expensive catalysts and ligands and involve careful removal of metal residues.

- Copper-catalyzed coupling has been reported as a cost-effective alternative.

- Direct nucleophilic aromatic substitution remains the preferred method for this compound due to the electron-withdrawing nitro group activating the aromatic ring toward substitution.

Reduction to Amino Derivatives (Related Step)

- tert-Butyl 4-(5-bromo-2-nitrophenyl)-piperazine-1-carboxylate can be further reduced to tert-butyl 4-(2-amino-4-bromophenyl)piperazine-1-carboxylate using sodium dithionite in methanol/water at 70°C.

- This step is relevant for downstream synthesis and demonstrates the stability of the Boc group under reductive conditions.

Research Findings and Improvements

- Improved synthetic methods focus on avoiding palladium catalysts to reduce cost and toxicity.

- Optimization of solvent systems and reaction temperatures enhances yield and purity.

- Use of sodium dithionite for reduction provides high yields (up to 97%) of amino derivatives without deprotection of Boc.

- Process patents emphasize the importance of controlling reaction pH and temperature to maximize selectivity.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Range/Condition | Comments |

|---|---|---|

| Solvent | DMSO, DMF, toluene | Polar aprotic solvents preferred for substitution |

| Temperature | 80–90°C for substitution; 0–10°C for nitration | Controlled to prevent side reactions |

| Base | Sodium carbonate, potassium carbonate | Facilitates nucleophilic substitution |

| Catalyst | Copper catalyst (optional), Pd catalysts (less preferred) | Copper preferred for cost and safety |

| Protection | Boc group on piperazine nitrogen | Prevents side reactions |

| Reduction | Sodium dithionite in methanol/water at 70°C | For conversion of nitro to amino |

Q & A

Q. What are the key considerations for designing a synthetic route for tert-butyl 4-(5-bromo-2-nitrophenyl)-piperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine and aromatic rings. A common approach includes:

Boc-protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperazine nitrogen to prevent unwanted side reactions .

Aromatic substitution : React Boc-protected piperazine with a halogenated nitroarene (e.g., 5-bromo-2-nitrochlorobenzene) under nucleophilic aromatic substitution conditions. Potassium carbonate in 1,4-dioxane at reflux (80–90°C) is effective for this step, yielding ~76–80% .

Purification : Use silica gel chromatography (hexane:ethyl acetate gradient) to isolate the product, followed by recrystallization for higher purity .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl), piperazine protons (δ ~3.0–3.5 ppm), and aromatic protons (δ ~7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 343.22 for [M+H]) .

- X-ray Crystallography : Determines the molecular conformation (e.g., chair conformation of piperazine) and hydrogen-bonding networks .

Q. What solvent systems and reaction conditions optimize the yield of the nucleophilic aromatic substitution step?

- Methodological Answer :

- Solvent : Polar aprotic solvents like 1,4-dioxane or DMF enhance reactivity by stabilizing transition states .

- Base : Potassium carbonate (KCO) is preferred over triethylamine for its ability to deprotonate intermediates without side reactions .

- Temperature : Reflux (~90°C) improves reaction kinetics, achieving >75% yield in 4–8 hours .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the nitro and bromo substituents during functionalization?

- Methodological Answer :

- Electronic Effects : The nitro group is a strong electron-withdrawing meta-director, while bromine acts as an ortho/para-director. Computational modeling (DFT) can predict regioselectivity in subsequent reactions (e.g., Suzuki coupling) .

- Steric Effects : Steric hindrance from the tert-butyl group may slow down reactions at the piperazine nitrogen. Kinetic studies under varying temperatures (20–100°C) and substituent sizes (e.g., methyl vs. phenyl) can quantify this effect .

Q. What strategies resolve contradictions in reaction yields reported across studies (e.g., 76% vs. 80%)?

- Methodological Answer :

- Variable Analysis : Systematically test parameters such as solvent purity, catalyst loading, and reaction time. For example, extended reflux (8 hours vs. 4 hours) in DMF increased yields from 76% to 80% in analogous syntheses .

- Byproduct Identification : Use LC-MS or NMR (if fluorinated analogs are synthesized) to detect side products like de-Boc intermediates or dimerization species .

Q. How does the crystal packing of this compound affect its solubility and bioavailability in pharmacological studies?

- Methodological Answer :

- Crystal Structure Analysis : X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds and π–π stacking) that reduce solubility. Modifying the Boc group to a more polar substituent (e.g., acetyl) disrupts these interactions .

- Solubility Assays : Measure solubility in DMSO/water mixtures (e.g., 10–90% v/v) and correlate with lattice energy calculations (Hildebrand solubility parameters) .

Q. What role does this compound play in cross-coupling reactions for generating biaryl pharmacophores?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The bromo substituent undergoes palladium-catalyzed coupling with boronic acids. Optimize conditions using Pd(PPh) (5 mol%), KCO, and DME/HO (3:1) at 80°C for 12 hours .

- Catalyst Screening : Test Pd/Pd systems (e.g., PdCl(dppf)) to minimize dehalogenation side reactions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.